molecular formula C8H15IN4O3 B6265883 N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide CAS No. 1407523-50-5

N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide

Cat. No.: B6265883
CAS No.: 1407523-50-5
M. Wt: 342.1
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Description

N-(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-iodoacetamide is a multifunctional compound featuring a polyethylene glycol (PEG)-azide chain and a reactive iodoacetamide group. The azide moiety enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), while the iodoacetamide group facilitates alkylation of thiols in cysteine residues or other nucleophilic targets. This dual functionality makes the compound valuable in bioconjugation, targeted drug delivery, and chemical biology .

Properties

CAS No.

1407523-50-5

Molecular Formula

C8H15IN4O3

Molecular Weight

342.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Scientific Research Applications

Bioconjugation and Antibody-Drug Conjugates (ADCs)

One of the prominent applications of N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide is in the development of antibody-drug conjugates (ADCs). ADCs are designed to deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity. The azido group in this compound facilitates click chemistry reactions, allowing for efficient conjugation with antibodies.

Case Study: Synthesis and Application in ADCs

A study demonstrated the synthesis of a bis-1,2-diiodoacetamide PEG7 homobifunctional crosslinker that utilizes disulfide-bridging chemistry for generating ADCs. The incorporation of azido groups enabled the selective targeting of antibodies, enhancing therapeutic efficacy against cancer cells .

Table 1: Comparison of Different Bioconjugation Techniques

TechniqueAdvantagesLimitations
NHS CouplingSimple and efficientLimited stability in biological systems
Maleimide ChemistryHigh specificity for thiolsRequires free thiol groups on antibodies
Azide-Alkyne CycloadditionBioorthogonal, minimal side reactionsRequires additional steps for synthesis

Targeted Protein Degradation (TPD)

This compound is also being explored in targeted protein degradation strategies, particularly through the development of proteolysis targeting chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins by recruiting E3 ligases.

Case Study: PROTAC Development

Research has shown that compounds similar to this compound can be effectively used as linkers in PROTACs. These compounds enhance the recruitment of E3 ligases to target proteins, leading to their degradation .

Table 2: Properties of PROTACs Utilizing Azido Compounds

PropertyDescription
Linker TypeAzide-based for bioorthogonality
Target ProteinSpecificity based on ligand design
E3 Ligase RecruitmentEnhanced efficiency through bifunctionality

Fluorescent Labeling and Imaging

The azido functionality allows for the incorporation of fluorescent labels via click chemistry, enabling imaging applications in biological studies. This is particularly useful for tracking cellular uptake and localization of therapeutic agents.

Case Study: Cellular Imaging

In a recent study, nanoparticles conjugated with azido-containing compounds exhibited superior cellular binding and uptake when compared to traditional methods. Flow cytometry and confocal microscopy confirmed enhanced imaging capabilities due to specific targeting .

Table 3: Imaging Techniques Utilizing Azido Compounds

TechniqueApplicationOutcome
Flow CytometryQuantitative analysis of cell uptakeHigher specificity and sensitivity
Confocal MicroscopyVisualizing cellular localizationImproved resolution and clarity

Mechanism of Action

The mechanism of action of N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and labeling applications, where the compound can selectively react with alkyne-functionalized molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

The reactivity and applications of this compound are highly dependent on its functional groups. Below is a comparison with structurally similar analogs:

Table 1: Functional Group Comparison
Compound Name Key Functional Groups Molecular Weight Key References
N-(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-iodoacetamide PEG-azide, iodoacetamide ~369.1 g/mol
N-(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-bromoacetamide PEG-azide, bromoacetamide ~325.6 g/mol
2-Iodo-N-(prop-2-yn-1-yl)acetamide Propargyl group, iodoacetamide ~213.0 g/mol
N-(2-(4-Hydroxyphenyl)ethyl)-2-iodo-acetamide Phenolic ethyl group, iodoacetamide ~305.1 g/mol

Key Observations :

  • Reactivity :
    • The iodoacetamide group (as in the target compound) exhibits higher electrophilicity compared to bromoacetamide analogs, enabling faster thiol alkylation under physiological conditions .
    • Bromoacetamide derivatives (e.g., N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-bromoacetamide) are less reactive but offer improved stability in aqueous solutions .
    • The propargyl group in 2-Iodo-N-(prop-2-yn-1-yl)acetamide enables orthogonal click chemistry but lacks the PEG chain, limiting solubility in biological systems .
  • Applications: PEG-azide derivatives (target compound and bromo analog) are used in site-specific protein labeling, antibody-drug conjugates, and radiopharmaceuticals due to their biocompatibility and tunable chain length . Phenolic derivatives (e.g., N-(2-(4-hydroxyphenyl)ethyl)-2-iodo-acetamide) are employed in tyrosine-targeted modifications but lack azide functionality for further conjugation .

Comparison with Analogs :

  • Bromoacetamide analogs follow identical pathways but use bromoacetic acid instead .
  • Propargyl derivatives (e.g., 2-Iodo-N-(prop-2-yn-1-yl)acetamide) are synthesized via direct coupling of iodoacetic acid with propargylamine, bypassing PEG chain incorporation .

Spectroscopic and Physicochemical Data

Table 2: Spectroscopic Comparison
Compound Name ¹H NMR (Key Peaks) ¹³C NMR (Key Peaks)
Target compound δ 3.6–3.7 (PEG chain), δ 3.3 (azide CH₂) δ 170.5 (amide), δ 5.1 (C-I)
Bromoacetamide analog δ 3.6–3.7 (PEG chain), δ 3.3 (azide CH₂) δ 170.5 (amide), δ 35.2 (C-Br)
N,N-Diethyl-2-iodoacetamide δ 1.2 (CH₃), δ 3.4 (N-CH₂) δ 170.0 (amide), δ 5.0 (C-I)

Notes:

  • The PEG-azide chain in the target compound and its bromo analog results in characteristic proton signals between δ 3.5–3.7 ppm .

Stability and Biocompatibility

  • PEG-azide derivatives exhibit enhanced water solubility and reduced immunogenicity compared to non-PEGylated analogs .
  • Iodoacetamide groups are light-sensitive and require storage in amber vials, whereas bromoacetamides are more stable under ambient conditions .

Biological Activity

N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of drug delivery and therapeutic applications. This article will delve into its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique azido group, which is known for its bioorthogonal reactivity. This property allows for selective reactions in biological systems without interfering with native biochemical processes, making it a valuable tool in chemical biology and medicinal chemistry.

Structure Overview

ComponentStructure
Azido Group-N₃
Iodoacetamide-C(=O)N-
Ethoxy Chains-O-CH₂-CH₂-

The biological activity of this compound primarily revolves around its ability to participate in click chemistry reactions. The azido group can react with alkyne-containing molecules through azide-alkyne cycloaddition, facilitating the conjugation of therapeutic agents to target proteins or cells.

Research Findings

  • Cellular Uptake and Targeting : Studies have demonstrated that compounds with azido functionalities can enhance cellular uptake when conjugated with antibodies or other targeting moieties. For instance, a recent study showed that nanoparticles modified with azido groups exhibited significantly improved binding and uptake in cancer cell lines compared to control formulations .
  • Cytotoxicity : The incorporation of this compound into drug delivery systems has been linked to increased cytotoxicity against various cancer cells. In vitro assays indicated that drug formulations utilizing this compound resulted in enhanced apoptosis rates compared to non-modified controls .
  • Bioorthogonal Chemistry : The compound's azide functionality allows for bioorthogonal reactions that can be utilized for selective labeling of proteins within living systems. This capability has been exploited in the development of advanced imaging techniques and targeted therapies .

Case Study 1: Antibody-Drug Conjugates (ADCs)

In a study focused on ADCs, researchers utilized this compound as a linker to attach cytotoxic drugs to monoclonal antibodies. The results showed that these conjugates demonstrated superior selective targeting of cancer cells, leading to significant reductions in tumor growth in animal models .

Case Study 2: Fluorogenic Probes

Another investigation highlighted the use of this compound in developing fluorogenic probes for detecting specific biomolecules. The azido group facilitated the creation of probes that could be activated in situ, providing real-time monitoring capabilities within biological samples .

Q & A

Synthesis and Purification

Basic: What are the standard synthetic routes for N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-iodoacetamide, and how can purity be ensured? The compound is typically synthesized via nucleophilic substitution. For example, an azide-terminated PEG derivative (e.g., Fmoc-NH-PEG(3)-N3) can react with iodoacetyl bromide in the presence of a base like K₂CO₃ in dichloromethane (DCM) under anhydrous conditions . Purification often involves liquid-liquid extraction, followed by column chromatography or HPLC to remove unreacted starting materials and byproducts. Purity validation requires NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Advanced: How can reaction yields be optimized when competing side reactions (e.g., hydrolysis of iodoacetamide) occur? To minimize hydrolysis, maintain anhydrous conditions and use a non-polar solvent (e.g., DCM). Slow addition of iodoacetyl bromide at 0–4°C reduces exothermic side reactions. Employing a large excess of the PEG-azide precursor can drive the reaction to completion. Post-synthesis, rapid purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or reverse-phase HPLC (C18 column, acetonitrile/water) ensures isolation of the target compound before degradation .

Characterization Techniques

Basic: Which spectroscopic methods are critical for confirming the structure of this compound? ¹H NMR is essential for verifying the integration of PEG backbone protons (δ 3.6–3.7 ppm) and the iodoacetamide methylene group (δ 3.3–3.4 ppm). ¹³C NMR confirms the carbonyl (δ ~170 ppm) and iodine-adjacent carbon (δ ~30 ppm). HRMS provides exact mass validation (e.g., [M+H]+ expected for C₁₀H₁₈IN₃O₄: ~396.02 g/mol) .

Advanced: How can researchers resolve discrepancies in NMR data caused by rotational isomers or solvent effects? Rotational isomers due to the PEG chain’s flexibility may split peaks in NMR. Use high-field NMR (≥600 MHz) and variable-temperature experiments to coalesce split signals. For solvent effects, compare spectra in deuterated DMSO (polar) vs. CDCl₃ (non-polar). Cross-validate with 2D techniques (COSY, HSQC) to assign overlapping proton environments .

Click Chemistry Applications

Basic: How is this compound utilized in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)? The azide group undergoes CuAAC with terminal alkynes to form stable 1,2,3-triazoles. Typical conditions: 1–5 mol% CuSO₄/sodium ascorbate in t-BuOH/H₂O (1:1) at room temperature. This is ideal for bioconjugation (e.g., attaching fluorophores or proteins) due to the reaction’s orthogonality and high yield .

Advanced: What copper-free click chemistry strategies are compatible with this compound for in vivo applications? Strain-promoted alkyne-azide cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives avoids copper toxicity. Alternatively, tetrazine ligation with trans-cyclooctene (TCO) partners enables rapid, bioorthogonal labeling in live cells .

Bioconjugation Strategies

Basic: How can the iodoacetamide moiety be exploited for site-specific protein modification? The iodoacetamide reacts selectively with cysteine thiols (-SH) at pH 7–8.5. For example, incubate the compound with a thiolated protein (1:5 molar ratio) in PBS buffer (25°C, 2 hr). Excess reagent is removed via dialysis or size-exclusion chromatography .

Advanced: How to design dual-functional probes using both azide and iodoacetamide groups? Use sequential conjugation: first, react the iodoacetamide with a cysteine-containing protein, then perform CuAAC with an alkyne-tagged molecule (e.g., biotin, peptide). Ensure the first reaction’s pH and temperature do not degrade the azide group. Confirm stepwise efficiency via SDS-PAGE or MALDI-TOF .

Stability and Storage

Basic: What are the optimal storage conditions to prevent degradation? Store lyophilized powder at -20°C under argon, protected from light and moisture. In solution (e.g., DMSO), aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles to prevent azide decomposition or iodoacetamide hydrolysis .

Advanced: How to mitigate premature thiol-iodoacetamide reactions during storage? Add a thiol scavenger (e.g., tris(2-carboxyethyl)phosphine, TCEP) at 0.1–1 mM to the storage buffer. Alternatively, lyophilize the compound with stabilizing excipients (e.g., trehalose) to reduce solvent-mediated reactivity .

Troubleshooting Data Contradictions

Basic: How to address inconsistent MS data suggesting impurities? Re-analyze via LC-MS with a longer gradient to separate co-eluting species. Compare isotopic patterns: iodine (m/z +127.90) should show a distinct isotopic cluster. Confirm with alternative ionization methods (e.g., ESI vs. MALDI) .

Advanced: How to resolve conflicting reactivity outcomes in dual-functional applications? Competing reactions (e.g., azide vs. iodoacetamide reactivity) can be controlled by stepwise pH adjustments. For instance, perform thiol conjugation at pH 8.0 first, then lower to pH 6.5 for CuAAC to slow azide hydrolysis. Monitor intermediates via TLC or inline UV during HPLC .

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